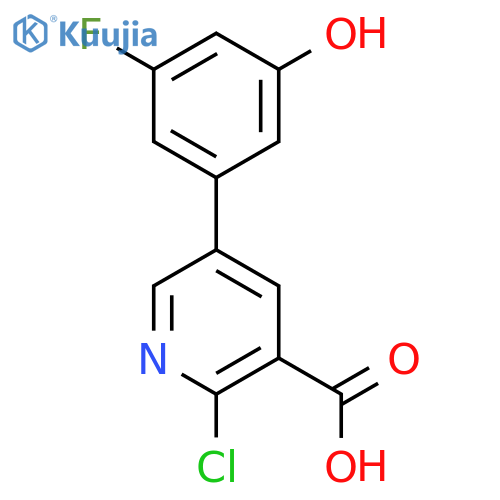Cas no 1261905-08-1 (2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid)

1261905-08-1 structure
商品名:2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
CAS番号:1261905-08-1
MF:C12H7ClFNO3
メガワット:267.640285730362
MDL:MFCD18317099
CID:2762518
PubChem ID:53222924
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- DTXSID50687244
- MFCD18317099
- 1261905-08-1
- 2-CHLORO-5-(3-FLUORO-5-HYDROXYPHENYL)NICOTINIC ACID
- 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)nicotinic acid, 95%
- 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
-
- MDL: MFCD18317099
- インチ: InChI=1S/C12H7ClFNO3/c13-11-10(12(17)18)3-7(5-15-11)6-1-8(14)4-9(16)2-6/h1-5,16H,(H,17,18)
- InChIKey: KZUXOSJQLPOFNC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 267.0098489Da
- どういたいしつりょう: 267.0098489Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.4Ų
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323627-5 g |
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)nicotinic acid, 95%; . |
1261905-08-1 | 95% | 5g |
€1159.00 | 2023-06-21 | |
| abcr | AB323627-5g |
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)nicotinic acid, 95%; . |
1261905-08-1 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1261905-08-1 (2-Chloro-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261905-08-1)

清らかである:99%
はかる:5g
価格 ($):687.0